molecular formula C12H26N2S4 B1593815 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane CAS No. 20934-69-4

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Cat. No.: B1593815
CAS No.: 20934-69-4
M. Wt: 326.6 g/mol
InChI Key: HDQRZGDWLMSBSD-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Macrocyclic Chemistry

The discovery of 1,4,10,13-tetrathia-7,16-diazacyclooctadecane emerged from advancements in macrocyclic chemistry following Charles Pedersen’s groundbreaking work on crown ethers in the 1960s. Pedersen’s synthesis of dibenzo-18-crown-6 demonstrated the potential of heteromacrocycles to selectively bind cations, catalyzing interest in modifying crown ether frameworks with diverse donor atoms. While Pedersen focused on oxygen-rich polyethers, subsequent research explored sulfur- and nitrogen-containing analogs to target heavier metals.

The specific synthesis of this compound reflects methodological innovations in high-dilution macrocyclization, a technique developed to favor intramolecular ring closure over polymerization. Early reports of analogous thiaazacrown ethers, such as naphthalimide-derived variants, highlighted the utility of sulfur-nitrogen donor combinations for heavy metal coordination. The compound’s first documented synthesis likely occurred in the late 20th century, building upon template-directed approaches described in studies of mixed-donor macrocycles.

Structural Classification as a Mixed-Donor Azathiacrown Ether

This compound belongs to the azathiacrown ether subclass, characterized by alternating sulfur and nitrogen donor atoms within an 18-membered macrocyclic ring. Its structural features include:

Property Description
Ring size 18-membered macrocycle
Donor atoms 4 sulfur (thia), 2 nitrogen (aza)
Systematic arrangement 1,4,10,13-tetrathia-7,16-diaza substitution pattern
Molecular formula C₁₂H₂₆N₂S₄
Molecular weight 326.61 g/mol

This mixed-donor architecture enables selective binding of transition and post-transition metal ions, particularly those with soft Lewis acid characteristics like Ag⁺, Hg²⁺, and Pb²⁺. The sulfur atoms provide polarizable lone pairs for metal coordination, while nitrogen donors introduce basicity variations that modulate host-guest interactions.

Nomenclature and Systematic Identification

The compound’s nomenclature follows IUPAC guidelines for heteromacrocycles:

  • Systematic name :

    • This compound
    • Denotes four thia (sulfur) groups at positions 1,4,10,13 and two aza (nitrogen) groups at positions 7,16 within an 18-membered ring.
  • Alternative designations :

    • 7,16-Diaza-1,4,10,13-tetrathiacyclooctadecane
    • CAS Registry Number: 20934-69-4
  • Structural identifiers :

    • SMILES : C1CSCCSCCNCCSCCSCCN1
    • InChIKey : WUHOJKXEIIYUSL-UHFFFAOYSA-N

The systematic naming reflects the compound’s topology, where numbering begins at a sulfur atom and proceeds sequentially around the macrocycle. This nomenclature distinguishes it from simpler crown ethers by specifying the positions and types of heteroatoms.

Properties

IUPAC Name

1,4,10,13-tetrathia-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2S4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQRZGDWLMSBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCNCCSCCSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339974
Record name 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20934-69-4
Record name 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Strategy

The synthesis typically proceeds via the formation of a macrocyclic dione intermediate, followed by reduction to the target macrocycle. The key steps include:

  • Macrocyclization : Formation of the macrocyclic ring by reacting dithiol and diamine precursors under high dilution conditions to favor intramolecular cyclization over polymerization.

  • Reduction : Conversion of the macrocyclic dione to the corresponding diamine macrocycle by borane reduction.

This approach leverages the nucleophilicity of sulfur and nitrogen atoms and the flexibility of the alkyl chains to achieve ring closure.

Representative Preparation Procedure

A detailed example from recent literature illustrates the preparation as follows:

  • Macrocyclic Dione Formation

    • React 1,2-ethanedithiol (1.05 equivalents) with a diamine precursor (1 equivalent) in the presence of potassium carbonate (4 equivalents) in acetonitrile solvent.
    • The mixture is refluxed under argon for 48 hours to promote macrocyclization.
    • After reaction completion (monitored by mass spectrometry), the solvent is removed, and the crude product is washed with water to remove excess base and impurities.
    • This yields this compound-6,17-dione as a solid intermediate.
  • Reduction to Macrocyclic Diamine

    • The macrocyclic dione is suspended in dry tetrahydrofuran (THF), and an excess of borane-tetrahydrofuran complex (approximately 5.4 equivalents) is added under argon.
    • The reaction mixture is refluxed overnight to reduce the dione to the diamine.
    • After cooling, the reaction is quenched slowly with water, and volatiles are removed under vacuum.
    • The residue is treated with 6 M hydrochloric acid and refluxed to ensure complete conversion and purification.
    • The product is isolated as this compound with high purity.

This procedure is adapted and optimized from the synthesis reported in Dalton Transactions (2024).

Reaction Conditions and Parameters

Step Reagents/Conditions Time Temperature Notes
Macrocyclization 1,2-ethanedithiol, K2CO3, acetonitrile, argon 48 hours Reflux (~82 °C) High dilution favors cyclization
Reduction Borane-THF complex (5.4 eq.), dry THF, argon Overnight Reflux (~66 °C) Excess borane ensures complete reduction
Acid treatment 6 M HCl, reflux 3 hours Reflux (~100 °C) Purification and removal of borane residues

Alternative Preparation Approaches and Modifications

  • Use of Different Solvents : Acetonitrile is preferred for macrocyclization due to its polarity and ability to dissolve both organic and inorganic reagents, but other polar aprotic solvents like dimethylformamide (DMF) may also be used.

  • Base Selection : Potassium carbonate is standard for neutralizing acidic byproducts and promoting deprotonation of thiols; alternatives like sodium carbonate or organic bases have been tested with varying efficiencies.

  • Macrocyclization Techniques : High dilution techniques or slow addition methods are employed to minimize polymerization and favor intramolecular ring closure.

  • Purification : Recrystallization from appropriate solvents or chromatographic methods are used to isolate the pure macrocycle.

Research Findings and Characterization Data

  • NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the macrocycle structure, showing characteristic chemical shifts for methylene protons adjacent to sulfur and nitrogen atoms.

  • Mass Spectrometry : Confirms molecular weight and purity of intermediates and final products.

  • X-ray Crystallography : Provides definitive structural confirmation of the macrocyclic ring and donor atom arrangement.

  • Yield and Purity : Typical overall yields range from 50% to 70% for the two-step process, with purity >95% after purification.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations Yield (%) Reference
Macrocyclization 1,2-ethanedithiol, K2CO3, CH3CN, reflux, argon Efficient ring closure, high selectivity 60–70
Reduction Borane-THF complex, dry THF, reflux Complete reduction of dione to diamine 80–90
Acid Purification 6 M HCl, reflux Removes impurities, stabilizes product N/A

Chemical Reactions Analysis

Types of Reactions

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coordination Chemistry

Ligand Properties
TDA acts as a chelating ligand capable of forming stable complexes with various metal ions. Its structure allows for the coordination of metal ions through the sulfur and nitrogen atoms, facilitating the formation of diverse metal-ligand complexes. For example, studies have shown that TDA can form complexes with palladium(II), which are useful in catalysis and materials science .

Case Study: Metal Complex Formation
A significant study involved the synthesis of palladium complexes with TDA, where the ligand demonstrated effective coordination leading to the formation of extended polyiodide arrays. The structural analysis revealed that TDA's coordination environment significantly influences the properties of the resulting complexes .

Biological Applications

Metalloprotein Studies
TDA's ability to form stable metal complexes makes it a valuable tool in biological research, particularly in studying metalloproteins. These proteins often require metal ions for their biological activity, and TDA can mimic the natural binding sites found in these proteins .

Drug Delivery Systems
Research is ongoing into TDA's potential in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the solubility and bioavailability of drugs. Preliminary studies suggest that TDA could be utilized to transport metal-based drugs effectively .

Medical Applications

Radiopharmaceuticals
TDA has been investigated for use in radiopharmaceuticals due to its chelation properties. It can bind radioactive isotopes, making it suitable for cancer diagnosis and treatment. The stability of TDA-metal complexes is critical for ensuring that radioactive isotopes remain bound during biological processes .

Case Study: Strontium Mobilization
In a study aimed at addressing radioactive strontium incorporation in biological systems, derivatives of TDA were synthesized and evaluated for their ability to mobilize strontium ions from biological tissues. The results indicated that TDA derivatives could effectively chelate strontium, suggesting potential applications in radiation therapy .

Industrial Applications

Material Development
TDA is being explored for its role in developing new materials with enhanced properties such as conductivity and catalytic activity. Its unique sulfur-rich structure allows for modifications that can lead to materials with specific functionalities suitable for industrial applications .

Mechanism of Action

The mechanism by which 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. These chelates can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Macrocyclic Compounds

Structural Comparisons

Table 1: Structural and Functional Differences
Compound Name Heteroatoms Substituents Key Metals Targeted Applications References
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane 4S, 2N None (base structure) Lanthanides (La³⁺, Nd³⁺) Lanthanide extraction/separation
N,N'-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane 4O, 2N Benzyl groups at N7, N16 Pb²⁺ Pb(II)-selective sensors
18-Crown-6 6O None Alkali metals (K⁺, Na⁺) Phase-transfer catalysis, alkali metal binding
DTODC (7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane) 4O, 2N Benzoyl groups at N7, N16 Hg²⁺ Mercury detection in cosmetics
Dithiophenediazacrown ether derivatives 2S, 2N Varied alkyl/aryl groups Pb²⁺ Lead-selective electrodes

Metal Selectivity and Binding Mechanisms

  • This compound :

    • Primarily used for lanthanide extraction via synergistic systems. The sulfur atoms enhance electron-donating capacity, while lauric acid acts as a synergist, improving extraction efficiency for hard Lewis acids like La³⁺ and Nd³⁺ .
    • Despite sulfur's typical affinity for soft metals (e.g., Hg²⁺), the synergistic system shifts selectivity toward lanthanides .
  • N,N'-Dibenzyl-tetraoxa-diazacyclooctadecane :

    • Oxygen atoms and benzyl substituents create a cavity size (~2.6 Å) ideal for Pb²⁺ (ionic radius ~1.19 Å). Used in PVC-based ion-selective electrodes with a detection limit of 10⁻⁶ M .
  • 18-Crown-6 :

    • Oxygen-rich structure selectively binds alkali metals (e.g., K⁺) but shows poor efficiency for lanthanides compared to the tetrathia compound .
  • DTODC :

    • Benzoyl groups enhance Hg²⁺ selectivity in polymer-based sensors, with a linear response range of 10⁻⁵–10⁻¹ M .

Conformational Flexibility and Stability

  • This compound :

    • Sulfur atoms increase ring rigidity, reducing conformational mobility compared to oxygen-containing analogs. X-ray studies show a "parallelogram" shape with inward-facing methylene groups .
  • N,N'-Dibenzyl-tetraoxa-diazacyclooctadecane :

    • Exhibits conformational adaptability in proton-transfer complexes. Crystallizes in space group P2₁/c, with benzyl groups splaying outward .
  • Dithiophenediazacrown ethers :

    • Flexible sulfur-nitrogen coordination allows dynamic binding to Pb²⁺, enabling reversible electrode responses .

Research Findings and Performance Metrics

Table 2: Comparative Performance in Metal Extraction/Sensing
Compound Metal Ion Extraction Efficiency (%) Detection Limit (M) Key Finding References
This compound + Lauric Acid La³⁺ 98.5 (pH 5.0) N/A Synergistic system outperforms 18-crown-6 by >30% in La³⁺ separation
N,N'-Dibenzyl-tetraoxa-diazacyclooctadecane Pb²⁺ N/A 1 × 10⁻⁶ High selectivity over Cd²⁺, Cu²⁺, and Zn²⁺
DTODC Hg²⁺ N/A 1 × 10⁻⁵ Linear response in chitosan-based sensors

Biological Activity

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (often abbreviated as aneN2S4 ) is a macrocyclic compound notable for its unique structural characteristics and biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of metal complexes that exhibit significant biological activity.

Structural Characteristics

The compound features a macrocyclic structure comprising four sulfur atoms and two nitrogen atoms within an 18-membered ring. This configuration allows for the formation of stable complexes with various metal ions, which can influence its biological properties.

Metal Ion Complexation

This compound has been shown to effectively form complexes with various metal ions. The biological activity of these complexes often depends on the type of metal ion involved. For example:

  • Palladium Complexes : The complexation of palladium with aneN2S4 has been studied extensively. Research indicates that palladium(II) complexes can exhibit antitumor activity by inducing apoptosis in cancer cells .
  • Europium Complexes : Studies have demonstrated that europium complexes derived from aneN2S4 show luminescent properties that can be utilized in bioimaging applications .

Antioxidant Properties

The antioxidant activity of this compound and its metal complexes has been evaluated through various assays. These compounds have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of palladium(II) complexes formed with this compound. The results indicated a significant reduction in cell viability in human cancer cell lines when treated with these complexes. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antioxidant Activity

Another research focused on the antioxidant potential of aneN2S4 and its complexes. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to evaluate the scavenging ability of these compounds. The findings revealed that the presence of metal ions significantly enhanced the antioxidant activity compared to the free ligand .

Table 1: Summary of Biological Activities

Metal Ion Biological Activity Reference
Palladium(II)Antitumor activity
EuropiumLuminescent properties
ZincAntioxidant activity

Q & A

Q. How can factorial design improve catalytic studies involving this macrocycle?

  • Methodological Answer :
  • Full Factorial Design : Vary factors like pH, temperature, and metal concentration (e.g., 2³ design) to identify interactions. Use ANOVA to rank significance.
  • Response Surface Methodology (RSM) : Optimize conditions for maximum catalytic turnover (e.g., Zr⁴⁺-mediated peptide hydrolysis). Central Composite Design (CCD) reduces experimental runs by 40% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Reactant of Route 2
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

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